2-Pentyne

Catalysis Hydrogenation Reaction Kinetics

2-Pentyne (CAS 627-21-4) is an internal alkyne with the molecular formula C5H8, characterized by a carbon-carbon triple bond located between the second and third carbon atoms. It exists as a clear, colorless to light yellow liquid at room temperature.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 627-21-4
Cat. No. B165424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyne
CAS627-21-4
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCCC#CC
InChIInChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3
InChIKeyNKTDTMONXHODTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pentyne (CAS 627-21-4): Internal Alkyne for Catalysis and Organic Synthesis


2-Pentyne (CAS 627-21-4) is an internal alkyne with the molecular formula C5H8, characterized by a carbon-carbon triple bond located between the second and third carbon atoms [1]. It exists as a clear, colorless to light yellow liquid at room temperature . This compound is distinguished from its terminal alkyne isomer, 1-pentyne, by the absence of an acidic terminal ≡C–H hydrogen, which fundamentally alters its chemical reactivity and utility in synthetic applications [1].

Internal alkyne; no acidic terminal ≡C–H
Faster hydrogenation kinetics over Pd vs. terminal alkynes
Suited for catalyst screening and mechanistic studies

The Pitfalls of Substituting 2-Pentyne with Other C5 Alkynes


Substituting 2-Pentyne with its isomer 1-pentyne or other alkynes is not advisable due to fundamental differences in chemical reactivity and physical properties. 2-Pentyne, as an internal alkyne, exhibits distinct behavior in hydrogenation and competitive reactions compared to terminal alkynes like 1-pentyne, including faster hydrogenation rates over palladium catalysts and unique interactions in competitive hydrogenation environments [1]. Furthermore, the absence of an acidic terminal proton in 2-Pentyne precludes reactions involving acetylide ion formation, a key pathway for terminal alkynes, thereby defining its specific application scope [2].

2-Pentyne (Internal Alkyne)
1-Pentyne (Terminal Alkyne)
Faster hydrogenation rates over Pd catalysts
Slower hydrogenation; reactivity pattern may shift
No acetylide ion formation; different synthetic scope
Acidic terminal proton enables acetylide chemistry

Quantitative Performance Metrics for 2-Pentyne Selection


Faster Hydrogenation Kinetics of Internal Alkyne Over Terminal Analog

In a direct head-to-head comparison, the internal triple bond of 2-pentyne was hydrogenated faster than the terminal triple bond of 1-pentyne over palladium catalysts [1]. This demonstrates a clear kinetic advantage for reactions where the alkyne's substitution pattern is not a primary constraint.

Hydrogenation rate
Head-to-head
Faster
vs
1-Pentyne: Slower
Internal triple bond hydrogenates faster over Pd
Supports catalyst screening workflow
Catalysis Hydrogenation Reaction Kinetics

Unique Rate Enhancement in Competitive Hydrogenation with 1-Pentyne

In competitive hydrogenation reactions over a palladium/carbon catalyst, the 1-pentyne/2-pentyne couple uniquely exhibited a rate enhancement for both alkynes, in contrast to other alkyne pairs which showed a mutual rate reduction [1]. This behavior is attributed to enhanced hydrogen transfer on the catalyst surface.

Competitive hydrogenation
Head-to-head
Mutual rate enhancement
vs
Other pairs: rate reduction
Unique enhancement with 1-pentyne/2-pentyne couple
Useful for hydrogen transfer mechanism studies
Catalysis Competitive Reactions Reaction Kinetics

Validated Substrate for Bio-Pd Catalyst Performance Testing

2-Pentyne was specifically utilized as a test substrate to evaluate the catalytic activity of a novel bio-Pd catalyst (palladium nanoparticles supported on bacterial biomass) in a stirred tank reactor . Under identical conditions, the 5 wt% bio-Pd catalyst demonstrated a pentene/pentane ratio of 3.3, compared to a ratio of 2.0 for a conventional 5% Pd/Al2O3 catalyst . This application establishes 2-pentyne as a benchmark compound for assessing the performance of emerging heterogeneous catalysts.

Catalyst benchmarking
Data to verify
Pentene/pentane ratio: 3.3 (bio-Pd) vs 2.0 (Pd/Al2O3)
Tested as model substrate for novel bio-Pd catalysts
Source review recommended; peer-reviewed example
Catalysis Green Chemistry Heterogeneous Catalysis

Lower Boiling Point Differentiates 2-Pentyne from Higher Internal Alkynes

The boiling point of 2-pentyne (56-57 °C) is significantly lower than that of its closest higher homologs, such as 3-hexyne (81-82 °C) and 4-octyne (131-132 °C) [1][2]. This lower boiling point offers a practical advantage in synthetic and purification workflows, allowing for easier removal by evaporation or separation via distillation when a more volatile internal alkyne is required.

Boiling point
Reported
56–57 °C
Lower than 3-hexyne (81–82 °C) and 4-octyne
Facilitates post-reaction removal by distillation
Physical Properties Chemical Separation Process Chemistry

Distinctive Gas Chromatographic Retention Index for Analytical Identification

2-Pentyne possesses a well-defined and reproducible Kovats retention index (RI) of approximately 566 on non-polar columns, with values reported in the range of 549-579 [1]. This index is distinct from its isomer, 1-pentyne, and other C5 hydrocarbons, enabling its unambiguous identification and quantification in complex mixtures using standard GC-MS methods without the need for a pure reference standard.

GC retention index
Reported
RI ≈ 566 (549–579)
Distinct from 1-pentyne; enables isomer ID
Useful for GC-MS analysis of C5 mixtures
Analytical Chemistry Gas Chromatography Isomer Identification

Optimal Application Scenarios for 2-Pentyne in Research and Industry


Catalyst Screening and Mechanistic Studies

Use 2-pentyne as a model internal alkyne substrate to screen new hydrogenation catalysts, particularly for reactions where faster kinetics compared to terminal alkynes are desired [1]. Its well-characterized reactivity profile makes it ideal for studying catalyst selectivity and the effects of modifiers, as demonstrated in studies with palladium catalysts [2].

Benchmark Substrate for Novel Heterogeneous Catalysts

Employ 2-pentyne as a benchmark compound to evaluate the performance of novel catalyst systems, following the established protocol of using it to test bio-Pd catalysts against conventional Pd/Al2O3 [1]. This provides a direct link to published data for comparative assessment of catalyst activity and selectivity.

Synthetic Intermediate Requiring a Volatile Internal Alkyne

Select 2-pentyne as a reactive building block in organic synthesis when a volatile internal alkyne is required. Its relatively low boiling point (56-57 °C) facilitates its removal post-reaction, making it a convenient choice compared to less volatile internal alkynes like 3-hexyne or 4-octyne [1].

Analytical Standard for GC-MS and Isomer Identification

Utilize 2-pentyne's established Kovats retention index (RI ≈ 566) as a reference point for identifying and quantifying this specific isomer in complex hydrocarbon mixtures or reaction products using gas chromatography-mass spectrometry (GC-MS) [1]. This is particularly useful in petrochemical analysis or environmental monitoring where C5 alkyne differentiation is required.

Application
Selection Property
Validation Focus
Catalyst screening and mechanistic studies
Internal alkyne with faster hydrogenation kinetics
Catalyst selectivity and modifier effects
Benchmarking novel heterogeneous catalysts
Published performance data as model substrate
Comparative catalyst activity and selectivity
Volatile internal alkyne synthetic intermediate
Low boiling point for easy post-reaction removal
Distillation or evaporation efficiency
GC-MS analytical standard for isomer ID
Well-defined Kovats retention index
Reliable isomer identification in complex mixtures

Technical Documentation Hub

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45 linked technical documents
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